Methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Synthesis and Medicinal Applications
- The synthesis and biological evaluation of benzothiazole derivatives, including structures similar to the specified compound, have been extensively studied for their potential as antitumor agents. For instance, benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines, indicating their potential in cancer therapy (Yoshida et al., 2005).
- Another study focused on the anti-leishmanial activity of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines, revealing that compounds with nitrofuran moieties exhibit significant biological activity against Leishmania major, suggesting their use in developing treatments for leishmaniasis (Tahghighi et al., 2012).
Material Science and Chemical Engineering
- Research on the solvent effects on molecular aggregation of derivatives has provided insights into the fluorescence properties of these compounds, relevant for developing fluorescent materials and sensors. For example, the study of 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol and related compounds highlights their potential in designing fluorescence-based sensors (Matwijczuk et al., 2016).
Bioactive Compound Development
- Thiazolides, including nitazoxanide and other derivatives, have been shown to possess a broad spectrum of activities against various pathogens and cancer cell lines. This includes studies demonstrating their antiparasitic activity independent of the nitro group, which is crucial for understanding the mechanism of action and for the development of new therapeutic agents (Esposito et al., 2005).
Antimicrobial and Antitumor Activities
- The antimicrobial and antitumor potential of compounds containing benzothiazole and nitrofuran moieties has been explored through synthesis and characterization of new derivatives. These studies aim to improve the efficacy and specificity of these compounds against microbial pathogens and cancer cells. For instance, di- and triorganotin(IV) carboxylates derived from a Schiff base have shown significant in vitro antimicrobial activities, opening new avenues for the use of these compounds in treating infections (Dias et al., 2015).
Future Directions
The future directions of research on this compound and related compounds could involve further exploration of their biological activities and potential applications. For instance, thiazole derivatives have been found to exhibit diverse biological activities, suggesting potential for further development and study .
Mechanism of Action
Target of Action
Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. Some thiazole derivatives have been found to inhibit certain enzymes, interact with cellular receptors, or interfere with critical biochemical pathways
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets and modes of action
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of thiazole derivatives can vary widely depending on the specific compound
Result of Action
The molecular and cellular effects of thiazole derivatives can include changes in enzyme activity, alterations in cellular signaling pathways, and effects on cell growth and survival
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other compounds
Properties
IUPAC Name |
methyl 4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O6S/c1-24-15(21)10-4-2-9(3-5-10)11-8-26-16(17-11)18-14(20)12-6-7-13(25-12)19(22)23/h2-8H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNNDOKENZJXOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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